

# Tariquidar in Combination with Chemotherapy: A Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                         |           |
|----------------------|-----------------------------------------|-----------|
| Compound Name:       | Tariquidar methanesulfonate,<br>hydrate |           |
| Cat. No.:            | B3029335                                | Get Quote |

For researchers and drug development professionals navigating the complexities of multidrug resistance in oncology, the P-glycoprotein (P-gp) inhibitor Tariquidar has been a subject of extensive clinical investigation. This guide provides a comparative analysis of clinical trial results for Tariquidar in combination with various chemotherapy agents, juxtaposed with other P-gp inhibitors, offering an objective look at the performance and experimental data to inform future research and development.

## **Mechanism of Action: P-glycoprotein Inhibition**

Multidrug resistance is a significant hurdle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. Tariquidar, a third-generation, non-competitive P-gp inhibitor, was developed to counteract this resistance mechanism. It binds to P-gp and inhibits its function, leading to increased intracellular accumulation and enhanced cytotoxicity of coadministered chemotherapy drugs.



Extracellular Space

Extracellular Space



Click to download full resolution via product page

P-gp inhibition by Tariquidar increases intracellular chemotherapy levels.

# Comparative Clinical Trial Data: Tariquidar vs. Other P-gp Inhibitors

Clinical trials have evaluated Tariquidar in combination with a range of chemotherapeutic agents across various cancer types. The following tables summarize key quantitative data from these trials and provide a comparison with other notable P-gp inhibitors.

# Table 1: Efficacy of Tariquidar in Combination Chemotherapy



| Cancer<br>Type                                           | Chemother<br>apy                                          | Phase               | No. of<br>Patients | Key<br>Efficacy<br>Results                                                  | Citation  |
|----------------------------------------------------------|-----------------------------------------------------------|---------------------|--------------------|-----------------------------------------------------------------------------|-----------|
| Advanced<br>Breast<br>Carcinoma                          | Doxorubicin<br>or Taxane-<br>based                        | II                  | 17                 | 1 partial response (6%). 29% of patients showed increased sestamibi uptake. | [1][2]    |
| Refractory<br>Solid Tumors<br>(Pediatric)                | Doxorubicin,<br>Vinorelbine,<br>or Docetaxel              | I                   | 29                 | 1 complete response, 2 partial responses (Overall Response Rate ~10%).      | [3][4][5] |
| Lung, Ovarian, Cervical Cancer                           | Docetaxel                                                 | Pharmacodyn<br>amic | 48                 | 10% of patients had a response.                                             | [2][6]    |
| Adrenocortica<br>I, Ovarian,<br>Cervical,<br>Lung Cancer | Docetaxel or<br>Doxorubicin/<br>Vincristine/Et<br>oposide | -                   | 31                 | Efficacy evaluation ongoing in refractory cancers.                          | [6]       |



| Breast and<br>Renal<br>Carcinoma | Vinorelbine | ı | 26 | 1 minor response (breast cancer), 1 partial remission (renal carcinoma). | [7][8][9][10] |
|----------------------------------|-------------|---|----|--------------------------------------------------------------------------|---------------|
|----------------------------------|-------------|---|----|--------------------------------------------------------------------------|---------------|

**Table 2: Comparison of P-glycoprotein Inhibitors in Clinical Trials** 



| P-gp Inhibitor | Generation | Combination<br>Chemotherapy                                              | Key Clinical<br>Findings                                                                                                                                                                                                                                   | Challenges                                                                                     |
|----------------|------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Tariquidar     | Third      | Vinorelbine,<br>Doxorubicin,<br>Docetaxel,<br>Paclitaxel/Carbo<br>platin | Potent P-gp inhibition demonstrated by functional imaging.[7][9][10] Generally well- tolerated with minimal pharmacokinetic interactions with some agents.[6] [10] Limited clinical efficacy in improving overall response rates in several trials.[1] [2] | Two Phase III trials in NSCLC were terminated early due to toxicity in the Tariquidar arm. [6] |
| Zosuquidar     | Third      | Doxorubicin,<br>CHOP,<br>Vinorelbine                                     | Can be safely co-administered with doxorubicin. [1][9] Minimal added toxicity and no significant alteration of doxorubicin pharmacokinetic s.[11][12]                                                                                                      | Modest clinical efficacy observed in trials.                                                   |



| Elacridar | Third  | Doxorubicin,<br>Paclitaxel,<br>Topotecan                       | Demonstrated to be safe with mild side effects in combination with doxorubicin.[6] Can increase plasma levels of oral paclitaxel and topotecan.[6] [13]                                                                                                                    | Not further<br>developed in<br>later-stage<br>clinical trials for<br>oncology<br>indications.[6]  |
|-----------|--------|----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Valspodar | Second | Paclitaxel/Carbo<br>platin, VAD,<br>Mitoxantrone/Eto<br>poside | Did not improve time to progression or overall survival in advanced ovarian cancer and was more toxic.[2] Showed limited efficacy in refractory multiple myeloma.[14] Required dose reduction of coadministered chemotherapy due to pharmacokinetic interactions.[14] [15] | Increased toxicity and significant pharmacokinetic interactions.[14] [15][16]                     |
| Verapamil | First  | FEC, VAD                                                       | Showed some ability to overcome multidrug resistance in breast cancer                                                                                                                                                                                                      | High doses required for P-gp inhibition lead to cardiovascular side effects.[18] Limited clinical |



and multiple myeloma.[3][17]

benefit

demonstrated in many studies.[2]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for key studies involving Tariquidar.

### Phase I Study of Tariquidar with Vinorelbine

- Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of vinorelbine in combination with a fixed dose of Tariquidar.[9][10]
- Patient Population: 26 patients with various types of cancer.[7][8][9][10]
- Methodology: This was an open-label, single-arm, dose-escalation trial.[7][9] Patients initially received Tariquidar alone to assess its effect on the accumulation of 99mTc-sestamibi in tumors and normal organs, and on rhodamine efflux from CD56+ mononuclear cells.[7][8][9] [10] In the first cycle, vinorelbine pharmacokinetics were monitored with and without Tariquidar.[7][8][9][10] In subsequent cycles, both drugs were administered in combination.[7] [8][9][10]
- Dosing: Tariquidar was administered at a fixed dose of 150 mg.[19] Vinorelbine was administered intravenously on days 1 and 8 of a 21-day cycle, with escalating doses starting from 15 mg/m².[7][9][19]
- Endpoints: The primary endpoints were MTD and DLT. Secondary endpoints included pharmacokinetic and pharmacodynamic assessments and preliminary anti-tumor activity.[7] [9]

# Phase I Trial of Tariquidar with Doxorubicin, Vinorelbine, or Docetaxel in Pediatric Patients

 Objective: To evaluate the tolerance, toxicity, pharmacokinetics, and pharmacodynamics of Tariquidar in combination with one of three chemotherapy agents in pediatric patients with refractory solid tumors.[3][4]



- Patient Population: 29 patients aged 2 to 18 years with recurrent or refractory solid tumors. [3][4][5]
- Methodology: This was a phase I dose-escalation study.[3][4] Tariquidar was administered alone and then in combination with either doxorubicin, docetaxel, or vinorelbine.[3][4][5]
   Pharmacokinetics of Tariquidar and the cytotoxic drugs were assessed.[3][4] P-gp function was evaluated using a rhodamine efflux assay and 99mTc-sestamibi scintigraphy.[3][4][5]
- Dosing: Tariquidar was administered at doses of 1, 1.5, or 2 mg/kg.[3][4][5]
- Endpoints: The primary endpoint was to determine the recommended dose of Tariquidar.
   Secondary endpoints included toxicity, pharmacokinetics, pharmacodynamics, and tumor response.[5]

# **Visualizing Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for a Phase I dose-escalation clinical trial, similar to those conducted for Tariquidar in combination with chemotherapy.





Click to download full resolution via product page

Generalized workflow of a Phase I dose-escalation trial.

In conclusion, while Tariquidar has demonstrated potent P-gp inhibitory activity in clinical trials, its translation into significant improvements in clinical efficacy when combined with chemotherapy has been challenging. The comparison with other P-gp inhibitors highlights a common theme in the field: balancing toxicity, pharmacokinetic interactions, and clinical benefit remains a critical obstacle. The detailed experimental data and protocols presented in this guide aim to provide a valuable resource for researchers working to overcome multidrug resistance in cancer.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase III study of valspodar (PSC 833) combined with paclitaxel and carboplatin compared with paclitaxel and carboplatin alone in patients with stage IV or suboptimally debulked stage III epithelial ovarian cancer or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug-resistant myeloma: laboratory and clinical effects of verapamil as a chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review)
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I trial of a potent P-glycoprotein inhibitor, zosuquidar trihydrochloride (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biotin-hpdp.com [biotin-hpdp.com]
- 12. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase III study of PSC-833 (valspodar) in combination with vincristine, doxorubicin, and dexamethasone (valspodar/VAD) versus VAD alone in patients with recurring or refractory multiple myeloma (E1A95): a trial of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. A phase I trial of doxorubicin, paclitaxel, and valspodar (PSC 833), a modulator of multidrug resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of valspodar (PSC-833) with mitoxantrone and etoposide in refractory and relapsed pediatric acute leukemia: a report from the Children's Oncology Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversal of multidrug resistance by verapamil analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tariquidar in Combination with Chemotherapy: A Comparative Guide to Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029335#clinical-trial-results-for-tariquidar-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





